(3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
65627-89-6 |
|---|---|
Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(3R)-3,6-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-3-4-9-8(2)6-11-10(9)5-7/h3-5,8H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
NUGFZCHRZRZHLK-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C=CC(=C2)C |
Canonical SMILES |
CC1COC2=C1C=CC(=C2)C |
Origin of Product |
United States |
Occurrence and Isolation Methodologies for Natural Analogs of 2,3 Dihydrobenzofurans
Natural Product Sources and Biogeographical Distribution of 2,3-Dihydrobenzofuran (B1216630) Derivatives
Natural products incorporating the 2,3-dihydrobenzofuran core are predominantly isolated from plant and fungal sources. mdpi.comresearchgate.net They are categorized into several major classes of secondary metabolites, including alkaloids, neolignans, isoflavonoids, and lignans. mdpi.comresearchgate.netresearchgate.net The distribution of these compounds is widespread, with certain plant families being particularly rich sources. The Asteraceae family, for instance, is frequently cited as a source of various benzofuran (B130515) and 2,3-dihydrobenzofuran derivatives. researchgate.net
The structural diversity within this class is vast, leading to a wide spectrum of biological activities, including antifungal, antimalarial, and anti-inflammatory properties. mdpi.comresearchgate.net Notable examples of naturally occurring 2,3-dihydrobenzofuran derivatives include (+)-conocarpan, a secondary metabolite from plants of the Piper species known for its antifungal properties, and (+)-decursivine, an alkaloid isolated from Rhaphidophora decursiva with antimalarial activity. mdpi.com The study of these natural analogs provides crucial insights into potential therapeutic agents and highlights the chemical richness of the natural world. rsc.org
Table 1: Examples of Natural 2,3-Dihydrobenzofuran Derivatives
| Compound Name | Natural Source | Classification |
|---|---|---|
| (+)-Conocarpan | Piper species | Neolignan |
| (+)-Decursivine | Rhaphidophora decursiva | Alkaloid |
| Liliflol A | Not specified | Neolignan |
| Pterophyllin 2 | Not specified | Not specified |
| Morphine | Papaver somniferum | Alkaloid |
This table presents a selection of natural products containing the 2,3-dihydrobenzofuran scaffold. mdpi.comresearchgate.netthieme-connect.com
Advanced Chromatographic and Extraction Techniques for Stereoisomer-Specific Isolation
The isolation and purification of specific 2,3-dihydrobenzofuran derivatives from complex natural extracts present significant challenges due to structural similarities and the frequent presence of multiple stereoisomers. nih.govbestchrom.com Modern chromatography is the cornerstone of natural product isolation, offering a suite of powerful techniques to achieve the required separation and purity. bestchrom.comnumberanalytics.com
High-Performance Liquid Chromatography (HPLC) is a widely used technique renowned for its high resolution and sensitivity, making it suitable for separating closely related compounds. numberanalytics.com Gas Chromatography (GC), which separates compounds based on their boiling points and affinity for a stationary phase, is another key tool, particularly for more volatile derivatives. numberanalytics.com For initial, rapid separations and analysis, Thin-Layer Chromatography (TLC) remains a valuable and cost-effective method. chromtech.com
To handle the complexity of natural product extracts, "hyphenated techniques" that couple the separation power of chromatography with the identification capabilities of spectroscopy are indispensable. chromtech.comsemanticscholar.org Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) allow for the simultaneous separation and structural characterization of compounds, which is crucial for identifying novel derivatives. numberanalytics.com
The isolation of specific stereoisomers, which can exhibit vastly different biological activities, demands highly selective methods. Chiral chromatography, using stationary phases designed to interact differently with enantiomers, is a primary approach. In some cases, derivatization is employed to facilitate separation. For example, the four stereoisomers of 3-(2,3-dihydrobenzofuran-2-yl)quinuclidine were successfully separated by chromatographing their racemic diastereoisomers as borane (B79455) complexes, a method that allowed for their individual isolation and subsequent structural determination by X-ray crystallography. nih.gov
Table 2: Chromatographic Techniques in Natural Product Isolation
| Technique | Principle | Application in 2,3-Dihydrobenzofuran Isolation |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. numberanalytics.com | High-resolution purification of individual derivatives from complex mixtures. numberanalytics.com |
| Gas Chromatography (GC) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. numberanalytics.com | Analysis and purification of volatile or semi-volatile dihydrobenzofuran analogs. numberanalytics.com |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, useful for monitoring reactions and preliminary purification. chromtech.com | Rapid analysis of fractions and guiding preparative separations. nih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation of HPLC with the mass analysis of MS for identification and characterization. numberanalytics.com | Identification of known and unknown dihydrobenzofuran derivatives in crude extracts. nih.govbestchrom.com |
This table summarizes advanced chromatographic methods used for the isolation and analysis of 2,3-dihydrobenzofuran derivatives and their analogs. nih.govbestchrom.comnumberanalytics.comchromtech.comsemanticscholar.org
Advanced Spectroscopic and Analytical Characterization of 3r 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran
High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Precise Structural Elucidation
High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₁₀H₁₂O, distinguishing it from other isobaric species.
Tandem mass spectrometry (MS/MS) offers deeper structural insights by elucidating the fragmentation pathways of the parent ion. While specific data for this compound is not extensively published, the fragmentation of related dihydrobenzofuran structures has been studied. nih.govbohrium.com In negative ion mode ESI-MS/MS, deprotonated dihydrobenzofuran neolignans have been shown to produce more diagnostic product ions than their protonated counterparts. nih.gov Common fragmentation patterns for dihydrobenzofuran cores involve cleavages of the dihydro-furan ring and losses of small neutral molecules. For the title compound, characteristic fragmentation would likely involve the loss of a methyl radical (•CH₃) from the 3-position, followed by further rearrangements and cleavages of the heterocyclic ring. The study of fragmentation patterns of related benzofuran (B130515) designer drugs has also provided insights into their metabolic fate and differentiation of isomers. nih.gov
A plausible fragmentation pathway for this compound under electron ionization (EI) could be initiated by the loss of a methyl group from the chiral center at C3, leading to a stable secondary carbocation. Subsequent retro-Diels-Alder type reactions or cleavage of the ether bond could also be anticipated, providing a unique fingerprint for this molecule. The fragmentation of coumarin derivatives, which also contain a benzofuran-like moiety, often involves the loss of CO, leading to a benzofuran radical ion. benthamopen.com While structurally different, this highlights the stability of the benzofuran core.
Table 1: Predicted HRMS Data and Potential MS/MS Fragments of this compound
| Ion | Formula | Calculated m/z | Description |
| [M+H]⁺ | C₁₀H₁₃O⁺ | 149.0961 | Protonated molecule |
| [M-CH₃]⁺ | C₉H₉O⁺ | 133.0648 | Loss of a methyl group from C3 |
| [M-C₂H₄]⁺ | C₈H₉O⁺ | 121.0648 | Loss of ethene from the dihydrofuran ring |
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY, HMBC, HSQC)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed covalent structure of organic molecules. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is essential for the complete assignment of all proton and carbon signals of this compound.
The ¹H NMR spectrum would exhibit distinct signals for the aromatic and aliphatic protons. The protons on the benzene (B151609) ring would appear as a set of coupled multiplets in the aromatic region. The protons of the dihydrofuran ring and the two methyl groups would resonate in the aliphatic region. The stereochemistry at the C3 position influences the magnetic environment of the diastereotopic protons at C2, which would likely appear as a complex multiplet.
Two-dimensional NMR techniques are crucial for unambiguous assignments. A Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of carbon signals based on their attached protons. columbia.edu The Heteronuclear Multiple Bond Correlation (HMBC) spectrum reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for establishing the connectivity of the carbon skeleton, for instance, by showing correlations from the methyl protons to the carbons of the dihydrofuran and benzene rings. columbia.edu
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. libretexts.org For this compound, a NOESY experiment would be critical to confirm the relative stereochemistry by observing correlations between the protons of the methyl group at C3 and the protons on the dihydrofuran ring. For example, a spatial correlation between the C3-methyl protons and one of the C2 protons would help to define the conformation of the five-membered ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) | Key NOESY Correlations (from ¹H) |
| 2 | ~4.0-4.5 (m, 2H) | ~75 | C3, C7a | H-3, H-4 |
| 3 | ~3.0-3.5 (m, 1H) | ~40 | C2, C3a, C4, 3-CH₃ | H-2, 3-CH₃ |
| 3a | - | ~120 | - | - |
| 4 | ~6.8-7.0 (d) | ~128 | C3, C5, C6, C7a | H-5, H-2 |
| 5 | ~6.6-6.8 (d) | ~125 | C4, C6, C7 | H-4, 6-CH₃ |
| 6 | - | ~130 | - | - |
| 7 | ~6.9-7.1 (s) | ~110 | C3a, C5, C6, C7a | 6-CH₃ |
| 7a | - | ~158 | - | - |
| 3-CH₃ | ~1.2-1.4 (d) | ~20 | C2, C3, C3a | H-3, H-2 |
| 6-CH₃ | ~2.2-2.4 (s) | ~21 | C5, C6, C7 | H-5, H-7 |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment
Chiroptical spectroscopy techniques are indispensable for determining the absolute configuration of chiral molecules in solution. These methods rely on the differential interaction of chiral molecules with left and right circularly polarized light.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the UV-Vis region. The resulting spectrum, with its characteristic positive and negative Cotton effects, is highly sensitive to the stereochemistry of the molecule. researchgate.net For 2,3-dihydrobenzofurans, a helicity rule has been proposed where the conformation of the dihydrofuran ring dictates the sign of the Cotton effects. rsc.org By comparing the experimental ECD spectrum of the synthesized compound with that predicted by quantum chemical calculations for the (R)-enantiomer, the absolute configuration can be unambiguously assigned. nih.gov
Vibrational Circular Dichroism (VCD) is the infrared counterpart to ECD and measures the differential absorption of left and right circularly polarized infrared radiation. americanlaboratory.com VCD is a powerful tool for the assignment of absolute configuration, especially for molecules that lack a strong UV-Vis chromophore. nih.govnih.gov The experimental VCD spectrum is compared with the calculated spectrum for a known enantiomer to determine the absolute stereochemistry of the sample. schrodinger.com
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereochemistry of the molecule.
X-ray Crystallography of Crystalline Derivatives or Co-crystals for Definitive Three-Dimensional Structure Analysis
X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. nih.gov For this compound, which may be an oil at room temperature, obtaining a single crystal of the parent compound can be challenging.
Chromatographic Techniques Coupled with Advanced Detection (e.g., LC-MS/MS, GC-MS/MS) for Purity and Stereoisomeric Analysis
Chromatographic techniques are essential for assessing the purity and determining the enantiomeric excess of chiral compounds. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful tools for this purpose.
For the stereoisomeric analysis of this compound, chiral HPLC is the method of choice. By using a chiral stationary phase (CSP), the two enantiomers can be separated based on their differential interactions with the chiral selector. unife.it Coupling the HPLC system to a tandem mass spectrometer (LC-MS/MS) provides high sensitivity and selectivity, allowing for the quantification of each enantiomer even in complex matrices. austinpublishinggroup.comus.es
Chiral gas chromatography can also be employed for the separation of volatile enantiomers. Similar to chiral HPLC, a chiral stationary phase is used to resolve the enantiomers. Coupling with a mass spectrometer (GC-MS/MS) allows for the identification and quantification of the separated isomers. The differentiation of positional isomers of related benzofuran compounds has been successfully achieved using GC-MS. nih.gov
These chromatographic methods are crucial not only for confirming the enantiopurity of the final product but also for monitoring the progress of asymmetric syntheses and for stereoselective metabolism studies.
Computational Chemistry and Theoretical Studies of 3r 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Reaction Mechanisms
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran at the atomic and electronic levels. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the electronic structure, which in turn governs the molecule's reactivity.
Detailed analyses of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy and distribution of the HOMO indicate the molecule's ability to donate electrons, highlighting regions susceptible to electrophilic attack. Conversely, the LUMO's energy and distribution reveal the molecule's capacity to accept electrons, identifying sites prone to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution across the molecule. These maps are instrumental in predicting sites for intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic reactions. For this compound, the oxygen atom of the dihydrofuran ring is expected to be a region of high negative electrostatic potential, making it a likely site for interaction with electrophiles or hydrogen bond donors.
Furthermore, quantum chemical calculations can be used to model reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, reaction pathways can be mapped out, and activation energies can be determined. This is particularly useful for understanding its metabolic fate or its role in synthetic chemical transformations.
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Value | Method/Basis Set |
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G |
| LUMO Energy | 1.2 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 7.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |
Note: The data in this table is illustrative and represents typical values that would be obtained from quantum chemical calculations. Actual values may vary depending on the specific computational methods and basis sets used.
Conformational Analysis and Molecular Dynamics Simulations of the this compound Scaffold
The three-dimensional structure and flexibility of this compound are critical determinants of its biological activity. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule.
The 2,3-dihydro-1-benzofuran scaffold is not planar, and the dihydrofuran ring can adopt various puckered conformations. The presence of a chiral center at the 3-position, along with the methyl group at this position, influences the preferred conformation of the five-membered ring. Potential energy surface (PES) scans, performed by systematically rotating key dihedral angles, can identify low-energy conformers.
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. By simulating the motion of atoms and bonds at a given temperature, MD simulations can explore the conformational space available to the molecule and identify the most populated conformational states. These simulations also provide insights into the flexibility of different parts of the molecule, which is crucial for its interaction with binding partners. For instance, the orientation of the methyl groups can fluctuate, which may be important for fitting into a specific protein binding pocket.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can accurately predict various spectroscopic parameters, which can be used to validate experimental data or to aid in the identification and characterization of the compound.
Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using quantum chemical methods. These predicted shifts, when compared with experimental NMR spectra, can confirm the proposed structure and stereochemistry of this compound. Discrepancies between calculated and experimental values can often be resolved by considering different conformations or solvent effects in the calculations.
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. The calculated vibrational modes can be assigned to the experimentally observed absorption bands, providing a detailed understanding of the molecule's vibrational properties. This can be particularly useful for identifying characteristic functional group vibrations.
Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for this compound (Illustrative Data)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C2 | 75.2 | 74.8 |
| C3 | 38.5 | 38.1 |
| C3a | 120.1 | 119.7 |
| C4 | 128.9 | 128.5 |
| C5 | 115.6 | 115.2 |
| C6 | 135.4 | 135.0 |
| C7 | 109.8 | 109.4 |
| C7a | 158.3 | 157.9 |
| 3-CH₃ | 21.7 | 21.3 |
| 6-CH₃ | 19.5 | 19.1 |
Note: The data in this table is for illustrative purposes. The predicted values are representative of what could be obtained from computational calculations, and the experimental values are hypothetical for comparison.
Molecular Modeling and Ligand-Protein Docking Simulations for Putative Biological Interactions
Molecular modeling and docking simulations are powerful tools for investigating the potential biological targets of this compound and for understanding the molecular basis of its activity. nih.gov
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This technique involves placing the ligand in the binding site of a protein and evaluating the binding affinity using a scoring function. Such studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. researchgate.net For example, the oxygen atom in the dihydrofuran ring could act as a hydrogen bond acceptor, while the aromatic ring and methyl groups can engage in hydrophobic and van der Waals interactions.
These simulations can be used to screen large libraries of proteins to identify potential biological targets for this compound. Once a putative target is identified, docking studies can provide insights into the specific binding mode, which can guide the design of more potent and selective analogs. Studies on similar 2,3-dihydro-1-benzofuran derivatives have shown their potential as potent selective cannabinoid receptor 2 (CB2) agonists. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies for Structural Variants
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.gov
For a series of structural variants of this compound, QSAR models can be developed to predict their biological activity based on a set of calculated molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistically validated QSAR model can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. nih.gov Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. nih.govsci-hub.se
Similarly, QSPR models can be developed to predict various physicochemical properties, such as solubility, boiling point, and toxicity, based on the molecular structure. These models are valuable in the early stages of drug discovery for assessing the druglikeness of potential candidates.
Structure Activity Relationship Sar Studies of 3r 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran Derivatives in in Vitro Biological Systems
Systematic Chemical Modification and Derivatization of the Dihydrobenzofuran Scaffold
The dihydrobenzofuran skeleton offers multiple sites for chemical modification, allowing for the systematic synthesis of diverse compound libraries. Researchers have explored derivatization at various positions on both the heterocyclic and the benzene (B151609) rings to investigate the impact on biological activity.
Common modification strategies include:
Substitution on the Benzene Ring: The introduction of various substituents on the aromatic portion of the scaffold is a primary strategy. Halogenation, particularly with fluorine and bromine, has been shown to enhance biological effects. nih.govnih.govresearchgate.net Other modifications involve adding methoxy, hydroxyl, and carboxyl groups to modulate the electronic and steric properties of the molecule. nih.govresearchgate.netnih.gov
Modification at the C2 and C3 Positions: The stereochemistry and substituents at the C2 and C3 positions of the dihydrofuran ring are critical determinants of activity. researchgate.net Syntheses often focus on creating analogs with different groups at these positions, such as aryl groups, carboxamides, or carbohydrazides, to explore their interactions with biological targets. nih.govacs.org For example, the condensation of 3-methyl-2-benzofuran carbohydrazide with substituted benzaldehydes has yielded novel series of derivatives for biological screening. nih.gov
Hybridization with Other Heterocycles: A powerful approach involves creating hybrid molecules by linking the dihydrobenzofuran scaffold to other biologically active heterocyclic rings, such as piperazine, oxadiazole, or triazole. nih.govmdpi.com This strategy aims to combine the pharmacophoric features of both moieties to create compounds with novel or enhanced activities. For instance, benzofuran-based oxadiazole conjugates have been synthesized and evaluated for their anticancer potential. nih.gov
Diversity-Oriented Synthesis: To explore a broader chemical space, diversity-oriented synthesis strategies are employed to create libraries of benzofuran (B130515) and dihydrobenzofuran derivatives with significant structural variety. researchgate.netacs.org These approaches utilize various building blocks, such as different salicylaldehydes, aryl boronic acids, and amines, to systematically decorate the core scaffold. acs.org
These systematic modifications are essential for building compound libraries that can be screened for various biological activities, ultimately leading to the elucidation of detailed SAR. acs.org
Elucidation of Essential Pharmacophores and Structural Determinants for Observed Biological Activities
SAR studies aim to identify the key structural features—the pharmacophore—responsible for a molecule's biological activity. For dihydrobenzofuran derivatives, specific substitutions and their positions have been found to be critical for their interaction with molecular targets.
Key structural determinants include:
Halogenation: The presence of halogen atoms like fluorine, bromine, or chlorine on the benzofuran ring consistently leads to a significant increase in anticancer and anti-inflammatory activities. nih.govnih.gov This is often attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity to target proteins. nih.gov The position of the halogen is also a critical factor influencing the compound's biological effect. nih.gov
Hydroxyl and Carboxyl Groups: Analysis suggests that the biological effects of benzofuran derivatives are often enhanced by the presence of hydroxyl and/or carboxyl groups. nih.govresearchgate.net For antioxidant activity, the number and position of hydroxyl groups are particularly important. Dihydroxy derivatives with ortho-dihydroxy groups on the benzene ring typically show superior radical scavenging activity compared to mono-, meta-, or para-dihydroxy analogs.
Substituents at C3: Modifications at the C3 position have been shown to be significant. For example, the introduction of a 3-amino substitution can enhance the biological activities of benzofuran derivatives. nih.gov
Specific Functional Groups for Anticancer Activity: For anticancer activity, certain moieties have been identified as crucial. The presence of an N-phenethyl carboxamide group can significantly enhance antiproliferative activity. nih.gov Similarly, a 6-methoxy group on the benzofuran ring has been found to be essential for high antiproliferative activity in certain series of derivatives. nih.gov
Pharmacophore modeling is a computational tool used to define the essential spatial arrangement of these features. Such models are instrumental in virtual screening campaigns to identify new lead compounds from large chemical databases. nih.govmdpi.com
High-Throughput Screening Methodologies for Identifying Potent Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries for activity against a specific biological target. nih.govnih.gov For identifying potent dihydrobenzofuran analogs, HTS plays a critical role.
Methodologies employed in screening these libraries include:
Conventional HTS: This involves testing libraries of compounds, typically ranging from thousands to millions of molecules, at a single concentration in miniaturized assays. vipergen.com Hits are identified based on a predefined activity threshold. While effective, this method can be prone to false positives and negatives. nih.gov
Quantitative HTS (qHTS): This advanced paradigm generates concentration-response curves for every compound in a library in the primary screen. nih.gov By testing compounds across a range of concentrations, qHTS provides detailed information on potency and efficacy, allowing for the immediate classification of compounds (e.g., inhibitors, activators) and the elucidation of SAR directly from the initial screen. nih.gov This method is more precise and less susceptible to the pitfalls of single-point screening. nih.gov
DNA-Encoded Libraries (DELs): DEL technology offers a transformative approach by enabling the screening of billions of compounds simultaneously. vipergen.com Each compound is tagged with a unique DNA barcode, allowing for affinity-based selection against a target protein. This method is highly efficient, requires minimal amounts of protein, and allows for the exploration of a vast chemical space. vipergen.com
Cell-Based and Phenotypic Screening: In addition to target-based assays, HTS can be performed using cell-based models to assess a compound's effect on cellular processes or phenotypes, such as cell viability, apoptosis, or the inhibition of inflammatory responses. nih.gov This approach provides insights into a compound's activity in a more complex biological context.
These HTS methodologies are crucial for navigating the vast chemical space made accessible by the systematic derivatization of the dihydrobenzofuran scaffold, accelerating the identification of promising lead compounds for further development. acs.orgnih.gov
Insights from SAR on Diverse Biological Activities (e.g., antibacterial, antioxidant, anti-inflammatory, anticancer activities, focusing on in vitro mechanistic studies)
SAR studies have provided valuable insights into how specific structural modifications of the dihydrobenzofuran scaffold influence its biological activity profile.
Derivatives of the benzofuran core have demonstrated notable antibacterial properties. researchgate.netnih.gov SAR studies indicate that activity is highly dependent on the nature and position of substituents.
Disulfide Moieties: The incorporation of disulfide moieties into the benzofuran skeleton has yielded compounds with remarkable antibacterial activity against plant pathogens like Xanthomonas oryzae. nih.gov
Halogenation and Other Substitutions: In one study, benzofuran derivatives containing a 7-chloro or 5-nitro group were synthesized. Certain compounds showed potent activity against Enterococcus faecalis and significant activity against Candida albicans. cuestionesdefisioterapia.com
Selectivity: The antibacterial activity of some derivatives appears to be selective for Gram-positive bacteria. This selectivity may be due to the outer membrane of Gram-negative bacteria, which can act as a barrier to certain compounds. nih.gov
| Compound Series | Key Structural Features | Observed In Vitro Activity | Reference |
| Benzofurans with Disulfide Moieties | Disulfide group attached to benzofuran core | Potent activity against Xanthomonas oryzae pv. oryzae (EC50 = 0.28 µg/mL for optimal compound) | nih.gov |
| Substituted Benzofurans | 7-chloro or 5-nitro substitutions | Potent activity against Enterococcus faecalis; significant activity against Candida albicans | cuestionesdefisioterapia.com |
| Aza-benzofurans | Nitrogen in the furan (B31954) ring | Moderate activity against Salmonella typhimurium and Staphylococcus aureus (MIC = 12.5 µg/mL) | mdpi.com |
The phenolic nature of many dihydrobenzofuran derivatives makes them potent antioxidants. SAR studies have focused on the role of hydroxyl groups and other substituents in radical scavenging.
Number and Position of Hydroxyl Groups: The antioxidant capacity is strongly correlated with the number and position of hydroxyl groups on the aromatic ring. researchgate.net Compounds with ortho-dihydroxy groups are particularly effective radical scavengers, a property attributed to the stabilization of the resulting phenoxy radical through intramolecular hydrogen bonding or further oxidation.
Halogen Substituents: The presence of halogen substituents can enhance antioxidant properties. For example, 6,8-diiodoflavanones (which contain a related benzopyran ring) displayed better antioxidant activity than standards like ascorbic acid and butylated hydroxytoluene (BHT). mdpi.com
Mechanism of Action: These compounds act as antioxidants by donating a hydrogen atom or a single electron to neutralize reactive oxygen species (ROS). nih.gov In cellular models of neurodegeneration, certain 3,3-disubstituted-3H-benzofuran-2-ones have been shown to reduce intracellular ROS levels and protect neuronal cells from oxidative stress-induced death. mdpi.com
| Compound Series | Key Structural Determinants | In Vitro Antioxidant Assay | Key Finding | Reference |
| Polyhydroxycoumarins | Ortho-dihydroxy groups on the benzonoid ring | DPPH, ABTS | Superior radical scavenging activity compared to other substitution patterns. | |
| 3-Dithiocarbamic Flavanones | Halogen substituent at C-8 of the benzopyran ring | DPPH, ABTS | Better antioxidant properties than BHT and ascorbic acid. | mdpi.com |
| 3H-Benzofuran-2-ones | Disubstitution at C3 and OH groups on the aromatic ring | Cellular ROS assay (differentiated SH-SY5Y cells) | Reduced catechol-induced intracellular ROS levels and prevented cell death. | mdpi.com |
Fluorinated benzofuran and dihydrobenzofuran derivatives have emerged as effective anti-inflammatory agents. nih.govresearchgate.net In vitro mechanistic studies have elucidated their modes of action.
Inhibition of Inflammatory Mediators: Active compounds suppress lipopolysaccharide (LPS)-stimulated inflammation in macrophages by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.govresearchgate.net This leads to a decrease in the secretion of key inflammatory mediators such as prostaglandin E2 (PGE2), nitric oxide (NO), interleukin-6 (IL-6), and chemokine CCL2. nih.govresearchgate.net
Signaling Pathway Modulation: Certain piperazine/benzofuran hybrids have been shown to exert their anti-inflammatory effects by inhibiting the classic NF-κB and MAPK signaling pathways. mdpi.com These pathways are crucial for regulating the expression of pro-inflammatory genes. The active compounds significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, P65, ERK, JNK, and P38. mdpi.com
SAR Insights: The anti-inflammatory effects of benzofuran derivatives are enhanced by the presence of fluorine, bromine, hydroxyl, and/or carboxyl groups. nih.govresearchgate.net
| Compound Series | In Vitro Model | Mechanism of Action | Key Finding | Reference |
| Fluorinated Dihydrobenzofurans | LPS-treated macrophages | Inhibition of COX-2 and NOS2 expression | Decreased secretion of PGE2, IL-6, CCL2, and NO. IC50 values ranged from 1.1 to 20.5 µM for PGE2. | nih.govresearchgate.net |
| Piperazine/Benzofuran Hybrids | LPS-stimulated RAW264.7 cells | Inhibition of NF-κB and MAPK signaling pathways | Down-regulated secretion of NO, COX-2, TNF-α, and IL-6. | mdpi.com |
The benzofuran scaffold is a key component in numerous compounds with significant anticancer potential. nih.govresearchgate.net Extensive SAR studies have been conducted to optimize their antiproliferative activity.
Importance of Halogenation: As with other biological activities, the addition of halogen atoms (bromine, chlorine, fluorine) to the benzofuran ring significantly increases anticancer potency against various cancer cell lines, including leukemia, cervical, and lung cancer cells. nih.gov For instance, a bromo-substituted derivative showed remarkable cytotoxic activity against K562 and HL60 leukemia cells with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov
Influence of Specific Substituents: The anticancer activity is highly sensitive to the type and position of substituents. A 3-methylbenzofuran derivative with a p-methoxy group exhibited potent antiproliferative activity against the A549 lung cancer cell line (IC50 = 1.48 µM). nih.gov In another series, a benzofuran-2-carboxamide derivative with a 6-methoxy group showed high potency against HCT-116, HeLa, and A549 cells, with IC50 values of 0.87, 0.73, and 0.57 µM, respectively. nih.gov
Mechanism of Action: The anticancer effects of these derivatives are often mediated through the induction of apoptosis. nih.govresearchgate.netfigshare.com Mechanistic studies in human colorectal adenocarcinoma (HCT116) cells have shown that active compounds can inhibit the expression of the anti-apoptotic protein Bcl-2 and induce the cleavage of PARP-1, leading to DNA fragmentation. nih.govresearchgate.net
| Compound Series | Cancer Cell Line(s) | Key Structural Feature for Activity | IC50 Value | Reference |
| Halogenated Benzofurans | K562, HL60 (Leukemia) | Bromine atom on methyl group at C3 | 5 µM (K562), 0.1 µM (HL60) | nih.gov |
| 3-Methylbenzofurans | A549 (Lung) | p-Methoxy group | 1.48 µM | nih.gov |
| Benzofuran-2-carboxamides | HCT-116, HeLa, A549 | 6-Methoxy group | 0.87 µM (HCT-116), 0.73 µM (HeLa), 0.57 µM (A549) | nih.gov |
| Fluorinated Dihydrobenzofurans | HCT116 (Colorectal) | Fluorine, hydroxyl, carboxyl groups | Inhibition of Bcl-2, induction of PARP-1 cleavage and apoptosis. | nih.govresearchgate.net |
Biological Targets and Mechanisms of Action of 3r 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran Analogs
Identification of Specific Molecular Targets
While direct studies on (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran are limited, research on its analogs has identified several key molecular targets. These targets are primarily proteins that play crucial roles in cell signaling, proliferation, and survival.
Enzymes:
Kinases: Several benzofuran (B130515) derivatives have been identified as inhibitors of various protein kinases. For instance, certain dibenzofuran derivatives have been shown to act as dual inhibitors of Pim-1 and CLK1 kinases, which are involved in cell proliferation and survival. nih.gov
Receptors:
G Protein-Coupled Receptors (GPCRs): Analogs of (2,3-dihydro-1-benzofuran-3-yl)acetic acid have been identified as agonists of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). nih.gov This receptor is involved in glucose-stimulated insulin secretion.
Cannabinoid Receptors: A series of 2,3-dihydro-1-benzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov
Signaling Proteins:
YAP-TEAD Protein-Protein Interaction: A class of dihydrobenzofuran analogs has been optimized as potent inhibitors of the YAP-TEAD protein-protein interaction. nih.gov This interaction is a key component of the Hippo signaling pathway, which is often dysregulated in cancer.
The table below summarizes some of the identified molecular targets for analogs of this compound.
| Target Class | Specific Target | Biological Role | Reference |
| Enzymes | Pim-1 Kinase | Cell proliferation and survival | nih.gov |
| CLK1 Kinase | Splicing and gene expression | nih.gov | |
| Receptors | GPR40/FFA1 | Insulin secretion | nih.gov |
| Cannabinoid Receptor 2 (CB2) | Immune response and inflammation | nih.gov | |
| Signaling Proteins | YAP-TEAD Interaction | Hippo signaling pathway, cell growth | nih.gov |
Biochemical and Biophysical Characterization of Compound-Target Interactions
Detailed biochemical and biophysical studies are crucial for understanding the precise nature of the interaction between a compound and its molecular target. For analogs of this compound, such characterization is an ongoing area of research.
While specific binding affinities and kinetic parameters for the titular compound's analogs are not extensively documented in publicly available literature, the general approaches to characterizing these interactions for the broader benzofuran class involve a variety of techniques. These methods are essential for determining the potency, selectivity, and mode of binding of these compounds.
Commonly Employed Techniques:
Enzyme-Linked Immunosorbent Assays (ELISAs): To determine the binding affinity (Kd) of the compound to its target protein.
Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters of binding, such as enthalpy and entropy changes.
Surface Plasmon Resonance (SPR): To analyze the kinetics of binding, including association and dissociation rates. researchgate.net
X-ray Crystallography: To determine the three-dimensional structure of the compound-target complex, revealing the specific atomic interactions.
For the dihydrobenzofuran analogs that inhibit the YAP-TEAD interaction, for example, such studies would elucidate how these small molecules fit into the protein-protein interface and disrupt this critical interaction. nih.gov Similarly, for GPR40 agonists, biophysical methods would reveal how these compounds bind to the receptor and induce a conformational change that initiates downstream signaling. nih.gov
Mechanistic Elucidation of Cellular Responses in Model Systems
The interaction of this compound analogs with their molecular targets triggers a cascade of cellular events. Studies in various cell lines have begun to unravel the mechanisms by which these compounds exert their biological effects.
Anticancer Effects:
Cell Cycle Arrest and Apoptosis: Many benzofuran and dihydrobenzofuran derivatives have demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis (programmed cell death). nih.govresearchgate.net For example, some analogs have been shown to cause cell cycle arrest at the G2/M phase and induce apoptosis in cervical cancer cells. nih.gov
Modulation of Signaling Pathways: The anticancer effects of these compounds are often linked to the modulation of key signaling pathways. For instance, inhibition of the YAP-TEAD interaction by dihydrobenzofuran analogs can suppress the growth of cancers with a dysregulated Hippo pathway. nih.gov
A study on the natural benzofuran derivative, Ebenfuran III, in DU-145 prostate cancer cells revealed that its cytotoxic effects are mediated by the temporal regulation of several proteins, including Calpain-1, ERK2, PAR-4, RAB-7, and Bap31. nih.gov This suggests a multi-pathway mechanism leading to cell death.
The table below provides examples of cellular responses observed in cancer cell lines upon treatment with benzofuran and dihydrobenzofuran analogs.
| Compound Class | Cell Line | Observed Cellular Response | Implicated Pathway/Proteins | Reference |
| Dibenzofuran derivatives | Various cancer cell lines | Inhibition of proliferation | Pim-1/CLK1 kinase inhibition | nih.gov |
| Dihydrobenzofuran analogs | Cancers with Hippo pathway dysregulation | Inhibition of cell growth | YAP-TEAD interaction inhibition | nih.gov |
| Ebenfuran III | DU-145 (Prostate Cancer) | Cytotoxicity, induced cell death | Modulation of Calpain-1, ERK2, PAR-4, RAB-7, Bap31 | nih.gov |
| Dihydrobenzofuran derivatives | SiHa and HeLa (Cervical Cancer) | G2/M phase arrest and apoptosis | - | nih.gov |
Omics-Based Approaches for Comprehensive Pathway Analysis
To gain a more holistic understanding of the cellular effects of this compound analogs, researchers are increasingly turning to omics-based approaches such as proteomics and metabolomics. These technologies allow for the large-scale analysis of proteins and metabolites, providing a comprehensive snapshot of the cellular state in response to compound treatment.
Proteomics:
Proteomics can identify the full spectrum of proteins whose expression levels or post-translational modifications are altered by a compound. A notable example is the pharmacoproteomic study of Ebenfuran III in DU-145 prostate cancer cells. nih.gov This study utilized iTRAQ-labeling followed by 2DLC-MS/MS to quantify changes in the proteome over time. The analysis identified 1360 proteins and highlighted the modulation of key signaling nodes involved in cell death. nih.gov Such an approach can uncover novel targets and mechanisms of action.
Metabolomics:
Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. mdpi.comnih.gov By profiling the changes in the metabolome of cells treated with dihydrobenzofuran analogs, researchers can identify metabolic pathways that are perturbed by the compound. This can provide insights into the compound's mechanism of action, off-target effects, and potential biomarkers of response. While specific metabolomics studies on this compound analogs are not yet widely reported, this approach holds significant promise for future investigations into their biological activity.
Application of 3r 3,6 Dimethyl 2,3 Dihydro 1 Benzofuran and Its Scaffold As Chemical Probes and Building Blocks
Design and Synthesis of Chemical Probes for Target Validation and Pathway Delineation
The synthesis of diverse libraries of compounds based on the 2,3-dihydrobenzofuran (B1216630) scaffold has been a focus of medicinal chemistry. These libraries can be screened for biological activity, and hit compounds can be further optimized to develop potent and selective chemical probes. The stereochemistry at the 3-position, as seen in the '(3R)' designation of the title compound, can be crucial for selective interaction with biological targets, which are themselves chiral.
Table 1: Potential Modifications of the (3R)-3,6-Dimethyl-2,3-dihydro-1-benzofuran Scaffold for Chemical Probe Development
| Modification Site | Potential Functional Group for Probing | Rationale for Modification |
| Aromatic Ring (Positions 4, 5, 7) | Azide, Alkyne | For click chemistry conjugation to reporter tags (e.g., biotin, fluorophores). |
| Aromatic Ring (Positions 4, 5, 7) | Halogens (Br, I) | For introduction of radiolabels or as handles for cross-coupling reactions. |
| Methyl Group at Position 6 | Hydroxyl, Amine | To serve as attachment points for linkers or affinity labels. |
| Dihydrofuran Ring | Carbonyl Group | Can act as a handle for further chemical modifications or interact with target proteins. |
Utility as a Privileged Scaffold in Modern Medicinal Chemistry Research and Lead Compound Development
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. The 2,3-dihydro-1-benzofuran nucleus is considered a privileged structure due to its presence in a wide array of natural products and synthetic compounds with diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.
The value of the 2,3-dihydro-1-benzofuran scaffold in lead compound development lies in its rigid, three-dimensional structure which can be readily and diversely functionalized. This allows for the precise positioning of substituents to optimize interactions with a target protein. The methyl groups at positions 3 and 6 in this compound contribute to the molecule's lipophilicity and can influence its metabolic stability and pharmacokinetic properties. The specific '(3R)' stereoconfiguration is critical, as different enantiomers of a compound can exhibit vastly different biological activities.
Table 2: Examples of Biological Activities Associated with the 2,3-Dihydro-1-benzofuran Scaffold
| Biological Target/Activity | Example Compound Class | Reference (Illustrative) |
| Cannabinoid Receptor 2 (CB2) Agonists | N-alkyl-isatin acylhydrazone derivatives with a 2,3-dihydro-1-benzofuran core | General medicinal chemistry literature on CB2 agonists |
| Anticonvulsant Agents | Substituted benzamido-3,4-dihydro-2H-benzo[b]pyran-3-ol derivatives (structurally related) | Research on novel anticonvulsant agents |
| Antimicrobial Agents | Various substituted 2,3-dihydrobenzofurans | Broad literature on antimicrobial heterocyclic compounds |
Incorporation into Complex Molecular Architectures and Materials Science Applications
Beyond its biological applications, the 2,3-dihydro-1-benzofuran scaffold can be incorporated into more complex molecular architectures for applications in materials science. The aromatic portion of the molecule provides a platform for creating conjugated systems, which are of interest for their electronic and optical properties.
For instance, derivatives of 2,3-dihydro-1-benzofuran could be designed to act as building blocks for polymers with specific thermal or mechanical properties. The chirality of this compound could be exploited to create chiral polymers or liquid crystals. Furthermore, the scaffold could be integrated into photosensitive materials or organic light-emitting diodes (OLEDs), although specific research in this area for the title compound is not prominent. The synthesis of such materials would involve polymerization of functionalized monomers or the incorporation of the scaffold into larger supramolecular assemblies.
Table 3: Potential Materials Science Applications of the 2,3-Dihydro-1-benzofuran Scaffold
| Application Area | Potential Role of the Scaffold | Desired Properties |
| Chiral Polymers | Chiral monomer unit | Optical activity, asymmetric catalysis |
| Organic Electronics | Component of conjugated systems | Charge transport, luminescence |
| Liquid Crystals | Chiral dopant or core structure | Helical twisting power, ferroelectricity |
| Photosensitive Materials | Chromophore or photo-switchable unit | Photochromism, data storage |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
